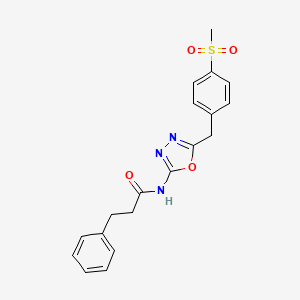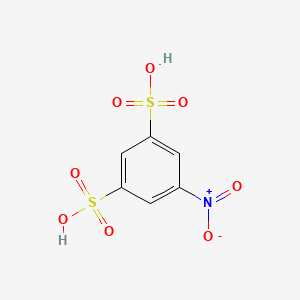![molecular formula C15H16N2O4S B14134622 5-[(Benzenesulfonyl)methyl]-N,N-dimethyl-2-nitroaniline CAS No. 89303-24-2](/img/structure/B14134622.png)
5-[(Benzenesulfonyl)methyl]-N,N-dimethyl-2-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(Benzenesulfonyl)methyl]-N,N-dimethyl-2-nitroaniline is an organic compound that belongs to the class of aromatic sulfonamides. This compound is characterized by the presence of a benzenesulfonyl group attached to a methyl group, which is further connected to a dimethyl-2-nitroaniline moiety. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Benzenesulfonyl)methyl]-N,N-dimethyl-2-nitroaniline typically involves the reaction of benzenesulfonyl chloride with N,N-dimethyl-2-nitroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
5-[(Benzenesulfonyl)methyl]-N,N-dimethyl-2-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzenesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Reduction: Hydrogen gas and palladium catalyst.
Major Products Formed
Oxidation: Formation of corresponding amine derivatives.
Substitution: Formation of various substituted benzenesulfonyl derivatives.
Reduction: Formation of amine derivatives.
Applications De Recherche Scientifique
5-[(Benzenesulfonyl)methyl]-N,N-dimethyl-2-nitroaniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including its use as an antimicrobial and anticancer agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-[(Benzenesulfonyl)methyl]-N,N-dimethyl-2-nitroaniline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid: A simpler aromatic sulfonic acid with similar chemical properties.
Sulfanilic acid: An aromatic sulfonamide with a similar structure but different functional groups.
p-Toluenesulfonic acid: Another aromatic sulfonic acid with a methyl group attached to the benzene ring.
Uniqueness
5-[(Benzenesulfonyl)methyl]-N,N-dimethyl-2-nitroaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitro group and dimethylamino group make it a versatile compound for various synthetic and research applications .
Propriétés
Numéro CAS |
89303-24-2 |
|---|---|
Formule moléculaire |
C15H16N2O4S |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
5-(benzenesulfonylmethyl)-N,N-dimethyl-2-nitroaniline |
InChI |
InChI=1S/C15H16N2O4S/c1-16(2)15-10-12(8-9-14(15)17(18)19)11-22(20,21)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 |
Clé InChI |
OKPAPUAWDZGCPV-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C=CC(=C1)CS(=O)(=O)C2=CC=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11H-Benzo[b]xanthene-6,11,12-trione, 3-methoxy-](/img/structure/B14134542.png)
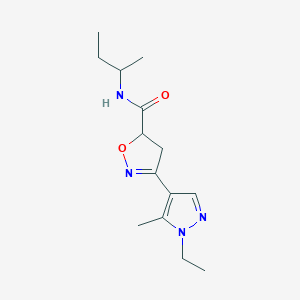
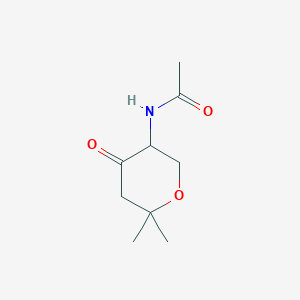
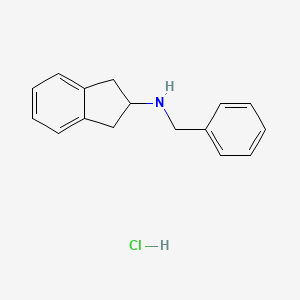
![N'-propan-2-yl-N-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide](/img/structure/B14134563.png)
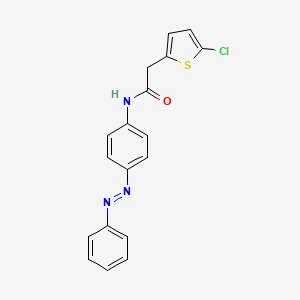
![Butanoic acid, 2,3-dihydroxy-4-[(2-methylphenyl)amino]-4-oxo-, [R-(R*,R*)]-](/img/structure/B14134578.png)
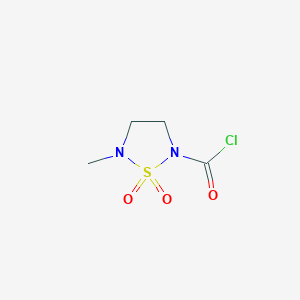
![N-(2-hydroxyphenyl)-4-[(phenylcarbonyl)amino]benzamide](/img/structure/B14134591.png)



